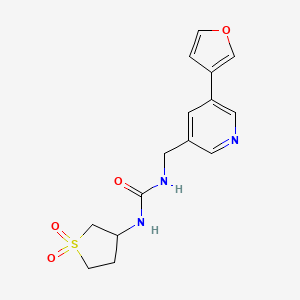

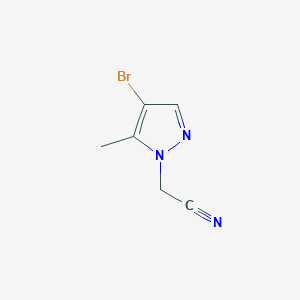

![molecular formula C18H14ClFN2O2 B2881222 Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate CAS No. 880451-55-8](/img/structure/B2881222.png)

Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have shown potential as anticancer agents . The unique structure of quinoline allows it to interact with various biological targets, potentially disrupting the growth and proliferation of cancer cells.

Antioxidant Activity

Quinoline derivatives have demonstrated antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.

Anti-inflammatory Activity

Quinoline derivatives have been found to exhibit anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, potentially preventing or treating the disease.

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown potential in the treatment of SARS-CoV-2 . They could potentially inhibit the replication of the virus, offering a possible treatment for COVID-19.

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activity . They could potentially be used in the treatment of tuberculosis by inhibiting the growth of Mycobacterium tuberculosis.

Antimicrobial Activity

Quinoline derivatives have shown antimicrobial activity . They could potentially be used in the treatment of various bacterial and fungal infections.

Drug Discovery Programs

Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . They are a vital nucleus in several natural products and FDA-approved drugs .

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

Quinoline derivatives are generally well absorbed, widely distributed, metabolized by the liver, and excreted in the urine .

Result of Action

Quinoline derivatives are known to have a variety of effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can affect the action of quinoline derivatives .

properties

IUPAC Name |

ethyl 6-chloro-4-(2-fluoroanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c1-2-24-18(23)13-10-21-15-8-7-11(19)9-12(15)17(13)22-16-6-4-3-5-14(16)20/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQMIVRLIFCUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

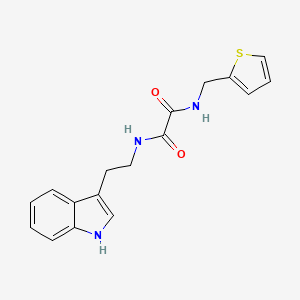

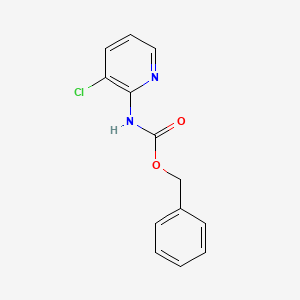

![methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881139.png)

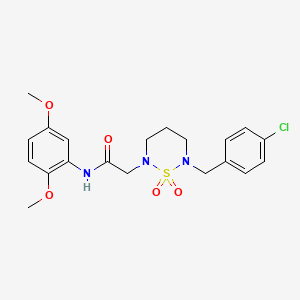

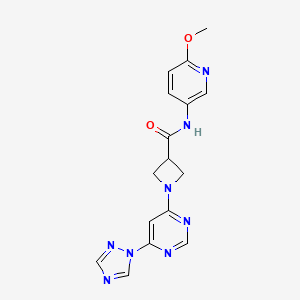

![(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one](/img/structure/B2881140.png)

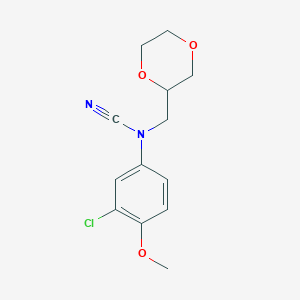

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2881153.png)

![2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2881155.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2881156.png)

![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)

![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)